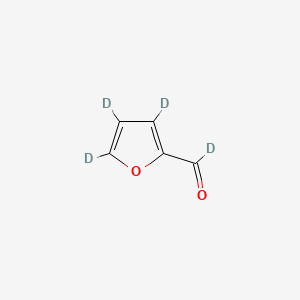

Furfural-d4 (Stabilized with BHT)

Übersicht

Beschreibung

Furfural-d4 (Stabilized with BHT) is a variant of furfural, a furanic aldehyde . It is often used in the Flavours & Fragrances category and is associated with functional groups like Aldehydes & Acetals, Heterocycles .

Molecular Structure Analysis

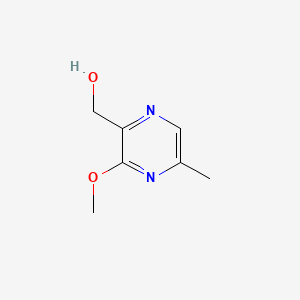

The molecular structure of Furfural-d4 (Stabilized with BHT) is associated with a molecular weight of 100.11 . Its molecular formula is C5H4O2 .Chemical Reactions Analysis

Furfural, the unlabeled form of Furfural-d4, is a versatile platform molecule that can be converted into a variety of chemicals, biofuels, and additives . It serves as a key furan inhibitor, acting synergistically with other inhibitors present in the hydrolysate .Physical And Chemical Properties Analysis

Furfural-d4 (Stabilized with BHT) is a pale yellow to very dark brown oil . It is hygroscopic and stable if stored under recommended conditions . Furfural, the unlabeled compound, is known for its excellent physical and chemical properties, allowing its application in the generation of various products .Wissenschaftliche Forschungsanwendungen

- Applications : Researchers use Furfural-d4 to study the impact of furfural on fermentation pathways, particularly in biofuel production and biorefineries . By incorporating the deuterium-labeled version, they can track its behavior and interactions within microbial systems.

- Applications : Recent studies have explored the use of stable and easily separable heterogeneous catalysts, such as nickel ferrite nanoparticles (NiFe2O4) and cobalt ferrite (CoFe2O4), for the hydrogenation of furfural to furfuryl alcohol (FA). These catalysts offer high yields and selectivity, making them promising candidates for green chemistry applications .

- Applications : Researchers investigate furfural as a starting point for synthesizing various chemicals, including bio-based fuels, polymers, and pharmaceutical intermediates. Its versatility makes it an attractive candidate for sustainable chemical processes .

Fermentation Inhibition Studies

Catalytic Hydrogenation Research

Platform Molecule for Biomass Conversion

Safety and Hazards

Zukünftige Richtungen

Furfural, the unlabeled compound, has been identified as one of the most promising chemical platforms directly derived from biomass . The future prospective and challenges in the utilization of furfural through chemo- and bio-catalysis are also put forward for the further design and optimization of catalytic processes for the conversion of furfural .

Wirkmechanismus

Target of Action

Furfural-d4, also known as FURFURAL-D4, is primarily used as an enzyme inhibitor . .

Biochemical Pathways

Furfural-d4 is derived from furfural, a naturally occurring substance present in wood and various plant materials . Furfural can be further converted into a variety of high-value-added chemicals, including furfurylamine, furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone

Action Environment

Furfural-d4 is stabilized with BHT (butylated hydroxytoluene), which prolongs its shelf life . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and humidity.

Eigenschaften

IUPAC Name |

deuterio-(3,4,5-trideuteriofuran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBBIBNJHNGZAN-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C(=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dioxane,4,6-dimethyl-2-(1-methylethyl)-,[4S-(2alpha,4alpha,6bta)]-(9CI)](/img/no-structure.png)

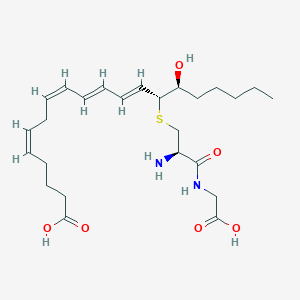

![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)